molecular formula C15H15N5O2 B2393065 4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097866-16-3

4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Katalognummer: B2393065
CAS-Nummer: 2097866-16-3
Molekulargewicht: 297.318
InChI-Schlüssel: KOCPZOMGRGTGQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a novel chemical entity designed for research purposes. Compounds featuring a pyrazine-carbonyl-piperazine scaffold are of significant interest in medicinal chemistry and drug discovery. Research on analogous structures has shown that this general class of compounds can exhibit potent biological activity. For instance, molecules with a piperazine-1-carbonyl core have been investigated as selective inhibitors of eukaryotic initiation factor 4A3 (eIF4A3), a potential target in anticancer therapy . Furthermore, structural motifs combining a pyrazine carbonyl group with a piperazine linked to a nitrogen-containing heterocycle, such as pyridine, have been extensively explored for their anti-tubercular properties against Mycobacterium tuberculosis . The specific spatial arrangement of the 5-methylpyrazine and pyridin-3-yl groups in this compound may influence its binding affinity and selectivity towards specific biological targets. Researchers can utilize this molecule as a key intermediate or lead compound for developing new therapeutic agents, studying enzyme mechanisms, or screening for biological activity in various disease models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

4-(5-methylpyrazine-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-11-7-18-13(9-17-11)15(22)19-5-6-20(14(21)10-19)12-3-2-4-16-8-12/h2-4,7-9H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCPZOMGRGTGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the carbonyl group: This step might involve acylation reactions using reagents like acyl chlorides or anhydrides.

    Formation of the piperazine ring: This can be synthesized through the reaction of appropriate amines with dihaloalkanes.

    Coupling of the pyridine ring: This step might involve cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the pyrazine ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrazine and pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Carbonyl Group : Involves acylation reactions using reagents like acyl chlorides or anhydrides.
  • Formation of the Piperazine Ring : Synthesized through reactions of suitable amines with dihaloalkanes.
  • Coupling with the Pyridine Ring : Often involves cross-coupling reactions such as Suzuki or Heck reactions.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives containing piperazine and pyridine moieties possess significant antibacterial and antifungal properties. For instance, compounds similar to 4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one have shown efficacy against strains like Staphylococcus aureus and Escherichia coli using disc diffusion methods .

Antitubercular Activity

Piperazine-based compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives demonstrated promising results with low minimum inhibitory concentrations (MIC), indicating their potential as therapeutic agents for tuberculosis .

Neuroprotective Effects

Recent studies have explored the inhibition of monoamine oxidase (MAO) by compounds structurally related to 4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one. These compounds exhibited selective inhibition of MAO-B, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. The following table summarizes some findings related to substituents and their corresponding activities:

SubstituentActivityIC50 (µM)Notes
TrifluoromethylModerate0.039Enhances lipophilicity
Pyridin-3-ylaminoHigh0.013Critical for MAO-B inhibition
PiperazineEssential-Provides structural stability

Case Studies

Several studies have highlighted the efficacy of similar compounds in various applications:

  • Antimicrobial Studies : A series of novel piperazine derivatives were synthesized and tested against bacterial strains, revealing significant antimicrobial activity with certain derivatives showing effectiveness comparable to standard antibiotics .
  • Antitubercular Research : Compounds linked to piperazine and pyridine structures were evaluated for their anti-tubercular properties, with some exhibiting MIC values in the low micromolar range, indicating strong anti-tubercular activity .
  • Neuropharmacological Evaluation : Compounds exhibiting MAO-B inhibition were studied for their potential in neuroprotection, showing promise in mitigating neurodegenerative processes.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

The following table compares key structural, synthetic, and pharmacological features of the target compound with its analogues:

Compound Name Core Structure Substituents Molecular Weight Biological Activity Synthesis Method
Target Compound
4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
Piperazin-2-one (lactam) - 5-Methylpyrazine-2-carbonyl
- Pyridin-3-yl
~347.34 (calculated) Not explicitly reported; cytotoxic potential inferred from structural class Nucleophilic substitution and coupling reactions
UDO
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone
Piperazine - 4-Trifluoromethylphenyl
- Pyridin-3-yl
- 4-Chlorophenyl
~449.87 (calculated) CYP51 inhibitor; anti-Trypanosoma cruzi activity comparable to posaconazole Multi-step coupling; Buchwald-Hartwig amination inferred
1-(Pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine Piperazine - Pyridine-3-carbonyl
- 5-Trifluoromethylpyridin-2-yl
336.32 Not reported Palladium-catalyzed cross-coupling (similar to )
Compound 5
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
Piperazine - 4-Trifluoromethylphenyl
- Pyrazole-4-yl
~407.40 (calculated) Not explicitly reported Coupling of arylpiperazine with carboxylic acid derivatives
Triazole-Pyrazine Hybrid
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine
Triazole-pyrazine - Pyrazine
- Triazole
~384.31 (calculated) Potential antimicrobial/antiviral (inferred from triazole class) Multi-step cyclization and coupling reactions

Structural and Functional Insights

Core Structure
  • Analogues: Piperazine-based compounds (e.g., UDO, Compound 5) lack the lactam ring, increasing conformational flexibility but reducing hydrogen-bond donor capacity.
Substituent Effects
  • Pyridine/Pyrazine Moieties : The target compound’s pyridin-3-yl and 5-methylpyrazine groups may engage in π-π stacking or coordinate with metal ions in enzymatic active sites. Similar pyridine motifs in UDO and ’s compound suggest shared targeting of heme-containing enzymes like CYP51 .
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in UDO and ’s compound enhances metabolic stability and lipophilicity, critical for antiparasitic activity . The target compound’s methylpyrazine group may balance solubility and permeability.

Pharmacological Considerations

  • CYP51 Inhibition : UDO’s efficacy against T. cruzi correlates with CYP51 binding, suggesting the target compound’s pyridine/pyrazine groups could similarly inhibit sterol biosynthesis .
  • Cytotoxicity: Piperazinone derivatives (e.g., ) often exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition. The lactam ring in the target compound may modulate such effects .

Biologische Aktivität

The compound 4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a derivative of piperazine, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-tubercular properties, neuropharmacological effects, and other relevant biological interactions.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C14_{14}H15_{15}N3_{3}O
  • Molecular Weight : 241.29 g/mol

This compound features a piperazine ring, which is known for its diverse pharmacological properties.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular activity of piperazine derivatives. For instance, a series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis (MTB) H37Ra. Among these derivatives, several exhibited significant anti-tubercular activity with minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 50 μg/mL .

CompoundMIC (μg/mL)Activity
6a1.56High
6b24.03Moderate
6c50Low

The compound 4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one may share similar mechanisms of action due to its structural resemblance to these active derivatives.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological activities, particularly in inhibiting human acetylcholinesterase (AChE). Virtual screening studies have shown that certain piperazine compounds can effectively bind to both the peripheral anionic site and catalytic site of AChE, indicating potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's .

Study 1: Synthesis and Evaluation of Piperazine Derivatives

In a study published in Medicinal Chemistry Research, researchers synthesized various piperazine derivatives and evaluated their anti-tubercular activity. The study found that compounds with specific substitutions on the piperazine ring exhibited enhanced activity against MTB. The research emphasized the importance of structural modifications in enhancing biological efficacy .

Study 2: Molecular Docking Studies

Another study employed molecular docking techniques to assess the binding affinity of piperazine derivatives to AChE. The results indicated that certain derivatives not only inhibited AChE but also demonstrated favorable pharmacokinetic properties according to Lipinski's rule of five, suggesting their viability as drug candidates for neurological disorders .

Q & A

Q. What are the key structural features of 4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one that influence its bioactivity?

The compound's bioactivity is driven by its hybrid heterocyclic framework:

  • The 5-methylpyrazine-2-carbonyl group enhances hydrogen bonding and π-π stacking with biological targets due to its electron-deficient aromatic system.
  • The pyridin-3-yl substituent contributes to solubility and modulates receptor affinity via nitrogen lone-pair interactions.
  • The piperazin-2-one core introduces conformational rigidity, which may improve target selectivity .

Methodological Insight : To validate these interactions, employ molecular docking simulations paired with mutagenesis studies on candidate targets (e.g., enzymes or GPCRs).

Intermediate Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Synthesis challenges often arise from:

  • Sensitive functional groups : The pyrazine carbonyl is prone to hydrolysis under acidic/basic conditions.
  • Steric hindrance : Coupling the pyridin-3-yl group to the piperazin-2-one core requires precise temperature control.

Q. Optimization Strategies :

  • Use Schlenk techniques to exclude moisture during acylations.
  • Employ microwave-assisted synthesis to reduce reaction times for coupling steps.
  • Purify intermediates via column chromatography with silica gel modified with triethylamine to minimize decomposition .

Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for lyophilized formulations.
  • NMR Spectroscopy : Track chemical shift changes in D2O to identify hydrolytic vulnerabilities (e.g., lactam ring opening) .

Advanced Research Questions

Q. How should researchers resolve contradictory bioactivity data across different assay systems?

Discrepancies may stem from:

  • Substituent positional effects : The methyl group on pyrazine may exhibit divergent interactions in cell-free vs. cell-based assays.
  • Assay pH dependence : The piperazin-2-one ring’s protonation state affects target binding.

Q. Resolution Workflow :

Perform dose-response curves under standardized pH and temperature conditions.

Compare results across orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

Use crystallography (if feasible) to visualize binding modes in conflicting systems .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of analogs?

  • Systematic substituent variation : Replace the pyridin-3-yl group with other aryl/heteroaryl rings (e.g., pyrimidine, thiophene) to probe steric/electronic effects.
  • Functional group isosteres : Substitute the methylpyrazine carbonyl with a sulfonamide or urea to assess hydrogen-bonding versatility.

Example SAR Table (Hypothetical Data):

Analog ModificationBioactivity (IC₅₀, nM)Solubility (mg/mL)
Pyridin-3-yl → Pyridin-4-yl120 ± 150.8
Methylpyrazine → Ethylpyrazine85 ± 100.5
Piperazin-2-one → Piperazine>10001.2

Key Insight: Ethylpyrazine analogs show improved potency but reduced solubility, highlighting a trade-off for further optimization .

Q. How can computational methods elucidate the compound’s mechanism of action when experimental data is limited?

  • Pharmacophore modeling : Identify essential interaction features (e.g., hydrogen bond acceptors, hydrophobic regions).
  • Molecular dynamics (MD) simulations : Predict binding stability with candidate targets over 100-ns trajectories.
  • Machine learning : Train models on public bioactivity datasets (e.g., ChEMBL) to prioritize unexplored targets .

Methodological Pitfalls and Solutions

Q. Why might the compound exhibit low reproducibility in electrophilic substitution reactions?

  • Competing side reactions : The pyrazine ring’s electron-deficient nature may direct electrophiles to unintended positions.
  • Solution : Use protecting groups (e.g., Boc for piperazin-2-one) and conduct reactions at low temperatures (−20°C) to suppress side pathways .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data?

  • Issue : High in vitro metabolic stability may not translate to in vivo efficacy due to transporter-mediated efflux.
  • Strategy : Perform permeability assays (e.g., Caco-2 monolayers) and use P-glycoprotein inhibitors (e.g., verapamil) to assess transporter involvement .

Emerging Research Directions

Q. What novel targets could this compound modulate based on structural analogs?

  • Kinase inhibition : Analogs with pyrazine-carbonyl motifs show activity against Abl1 and EGFR kinases .
  • Antimicrobial activity : Piperazin-2-one derivatives exhibit biofilm disruption in Candida albicans .

Q. How can the compound’s selectivity for specific isoforms of a target protein be validated?

  • Isoform-specific knockdown : Use siRNA or CRISPR-Cas9 in cell lines expressing individual isoforms.
  • X-ray crystallography : Compare co-crystal structures with isoform-specific binding pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.